DCVC

Description

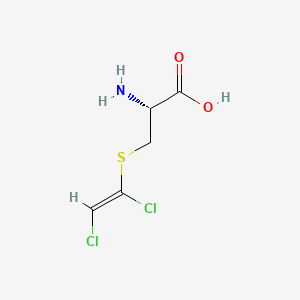

Structure

3D Structure

Properties

CAS No. |

627-72-5 |

|---|---|

Molecular Formula |

C5H7Cl2NO2S |

Molecular Weight |

216.08 g/mol |

IUPAC Name |

2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+ |

InChI Key |

PJIHCWJOTSJIPQ-DAFODLJHSA-N |

Isomeric SMILES |

C(C(C(=O)O)N)S/C(=C/Cl)/Cl |

Canonical SMILES |

C(C(C(=O)O)N)SC(=CCl)Cl |

Other CAS No. |

1948-28-3 |

Synonyms |

1,2-DCVC 1,2-dichlorovinyl-L-cysteine S-(1,2-dichlorovinyl)cysteine S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer S-(2,2-dichlorovinyl)-L-cysteine |

Origin of Product |

United States |

Metabolism and Biotransformation of S 1,2 Dichlorovinyl L Cysteine

Enzymatic Pathways Governing S-(1,2-Dichlorovinyl)-L-cysteine Metabolism

The metabolism of DCVC is primarily governed by a series of enzymatic reactions that can either detoxify the compound or lead to its bioactivation.

Role of Cysteine Conjugate β-Lyases (e.g., S-alkylcysteine lyase)

Cysteine conjugate β-lyases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, play a significant role in the metabolism of this compound. nih.govnih.gov These enzymes catalyze a β-elimination reaction, cleaving the C-S bond of this compound. nih.govnih.gov This enzymatic action converts S-(1,2-dichlorovinyl)-L-cysteine into pyruvate, ammonia (B1221849), and a reactive chlorine-containing fragment. nih.gov Several enzymes involved in amino acid metabolism have been identified to exhibit cysteine S-conjugate β-lyase activity as a secondary function. nih.gov The toxicity of this compound is partly attributed to the covalent modification of macromolecules by the reactive metabolites generated through this pathway. nih.gov In rat erythrocytes, β-lyase activity has been demonstrated, leading to the formation of globin monoadducts and cross-links. nih.gov

Flavin-Containing Monooxygenase 3 (FMO3)-Mediated Oxidation

Another critical pathway in the biotransformation of this compound involves oxidation mediated by Flavin-Containing Monooxygenase 3 (FMO3). FMO3, a major isoform in the liver, catalyzes the oxidation of this compound to its corresponding sulfoxide (B87167), S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). This metabolite, DCVCS, has been shown to be a more potent nephrotoxicant than the parent compound, this compound. The formation of DCVCS is considered a significant bioactivation step, contributing to the renal cellular injury observed with this compound exposure. FMOs are a family of enzymes known to oxidize a wide range of substrates, and their role in the metabolism of xenobiotics is well-established.

Other Biotransformation Enzymes (e.g., Cytochrome P450 3A1/2)

While the roles of β-lyases and FMO3 are more specifically defined in this compound metabolism, other enzyme systems, such as the Cytochrome P450 (CYP) superfamily, are known to be involved in the biotransformation of a vast array of xenobiotics. The CYP3A subfamily, including CYP3A1/2 in rats, is particularly important due to its broad substrate specificity. Research on the structurally related compound, N-acetyl-S-(pentachlorobutadienyl)-L-cysteine, has shown that its sulfoxidation is catalyzed by cytochrome P450 enzymes, with a predominant role for the CYP3A family. nih.gov This suggests a potential, though not directly elucidated, role for CYP3A1/2 in the metabolism of this compound or its derivatives. However, specific studies detailing the direct metabolism of S-(1,2-Dichlorovinyl)-L-cysteine by CYP3A1/2 are not extensively documented.

Generation of Reactive Metabolites and Intermediates

The enzymatic metabolism of this compound leads to the formation of highly reactive intermediates that are central to its toxic effects.

Formation of S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide (DCVCS)

As previously mentioned, the oxidation of this compound by FMO3 results in the generation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). DCVCS is a reactive and potent nephrotoxic metabolite. Its chemical structure, particularly the α,β-unsaturated moiety, allows it to act as a Michael acceptor, readily reacting with nucleophiles such as the thiol group of glutathione (B108866) (GSH). The reaction of DCVCS with GSH leads to the formation of adducts. DCVCS has been shown to be stable in buffer but is readily converted in the presence of GSH. The formation of DCVCS is a critical step in the bioactivation of this compound, and this reactive intermediate likely plays a significant role in the covalent binding to kidney proteins, contributing to its nephrotoxicity.

Production of Chlorothioketene and Chloroketene

A crucial step in the bioactivation of this compound is its cleavage by cysteine conjugate β-lyase enzymes. researchgate.netnih.gov This enzymatic action on this compound leads to the formation of pyruvate, ammonia, and an unstable sulfur-containing fragment, believed to be 1,2-dichloroethylenethiol. researchgate.net This intermediate is highly reactive and can subsequently lose hydrogen chloride (HCl) to form the exceptionally reactive species, chlorothioketene. researchgate.netnih.gov

Chlorothioketene is a potent thioacylating agent. nih.gov Its high reactivity has been demonstrated by its ability to form adducts with various nucleophiles in organic solvents. nih.govacs.org For instance, in the presence of cytosine in organic solvents, chlorothioketene can lead to the formation of N4-(chlorothioacetyl)cytosine. nih.gov However, in aqueous solutions, the formation of such DNA adducts is not efficient. nih.gov

Further metabolism of this compound can also lead to the formation of chloroacetic acid and chlorothionoacetic acid. nih.gov The generation of these reactive intermediates, particularly thioacylating agents, is thought to contribute significantly to the cytotoxic and mutagenic effects observed with this compound. nih.gov

Inter-organ and Inter-tissue Metabolism of S-(1,2-Dichlorovinyl)-L-cysteine

The metabolism of this compound is not confined to a single organ but involves a complex interplay between different tissues, most notably the liver and the kidneys. The liver is a primary site for the initial conjugation of TCE with glutathione (GSH) to form S-(1,2-dichlorovinyl)glutathione (DCVG). oup.com This conjugate is then transported to the kidneys, where it undergoes further processing.

In the kidneys, DCVG is sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to yield this compound. nih.govoup.com The kidney, particularly the proximal tubules, is a major site for the bioactivation of this compound due to high concentrations of cysteine conjugate β-lyase. nih.govnii.ac.jpnih.gov The accumulation and subsequent metabolism of this compound in the kidney are key determinants of its nephrotoxicity. nih.gov

Studies have shown that after administration of radiolabeled this compound in rats, the highest concentration of radioactivity is found in the kidney. nih.gov While the liver also plays a role in this compound metabolism, the kidney is the primary target for its toxic effects. nii.ac.jpnih.govnih.gov The transport of this compound and its N-acetylated metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC), into kidney proximal tubules is an active process involving both sodium-dependent and independent transporters. nih.gov The rapid metabolism of this compound following its transport into these cells contributes to its localized toxicity. nih.gov

Interestingly, evidence also suggests the distribution of this compound or its metabolites to other tissues, including the pancreas. nii.ac.jp While the liver and kidney are the primary organs of metabolism, the potential for bioactivation in other tissues cannot be entirely dismissed. nii.ac.jp

Interspecies Variability in S-(1,2-Dichlorovinyl)-L-cysteine Biotransformation Pathways

Significant variations in the metabolism of this compound exist between different species, which can influence its toxicity profile. For instance, while the general pathway of glutathione conjugation followed by renal processing is conserved, the activity of the enzymes involved can differ substantially. nih.gov

In rats, the liver has relatively low levels of γ-glutamyltransferase (GGT) compared to other species like guinea pigs and humans. nih.gov This difference can affect the rate at which DCVG is converted to this compound and subsequently delivered to the kidneys. nih.gov The major urinary metabolite in rats after this compound administration is the N-acetylated form, NAc-DCVC. nih.gov

Studies in freshly isolated human proximal tubular cells have shown that the glutathione conjugation pathway is the primary route for TCE metabolism and subsequent this compound-induced cytotoxicity. oup.com In these human cells, the role of cytochrome P-450-dependent pathways in the direct renal metabolism of TCE appears to be minor. oup.com This highlights the importance of the glutathione-dependent bioactivation of TCE to this compound in human kidney toxicity. The activity of cysteine conjugate β-lyase, the key enzyme in this compound bioactivation, also exhibits species-specific differences.

Table 1: Key Enzymes in this compound Metabolism and Their Primary Location

| Enzyme | Primary Location | Role in Metabolism |

| Glutathione S-transferases (GSTs) | Liver | Conjugation of TCE with glutathione to form DCVG. oup.com |

| γ-Glutamyltransferase (GGT) | Kidney (Proximal Tubules) | Cleavage of the γ-glutamyl moiety from DCVG. nih.govoup.com |

| Dipeptidases | Kidney (Proximal Tubules) | Cleavage of the glycinyl moiety from the cysteinylglycine (B43971) conjugate. caymanchem.com |

| Cysteine S-conjugate β-lyase | Kidney (Proximal Tubules) | Cleavage of this compound to form reactive thiols. researchgate.netnii.ac.jp |

| Cysteine S-conjugate N-acetyltransferase (NAT) | Liver, Kidney | Acetylation of this compound to form the less toxic mercapturate NAc-DCVC. oup.com |

Novel Metabolic Routes and Unidentified Metabolites (e.g., N-glutamylation)

While the primary metabolic pathways of this compound have been extensively studied, research continues to uncover novel routes and previously unidentified metabolites. One such area of investigation is the oxidation of this compound by flavin-containing monooxygenases (FMOs). This reaction can produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor. researchgate.net DCVCS has been shown to be a more potent nephrotoxicant than this compound itself and can react with nucleophilic amino acids, particularly protein sulfhydryl groups, potentially leading to protein cross-linking. researchgate.net

The reaction of DCVCS with N-acetyl-L-cysteine (NAC) has been shown to produce several adducts, including diastereomers of S-[1-chloro-2-(N-acetyl-L-cystein-S-yl)vinyl]-L-cysteine sulfoxide and a novel diadduct, S-[2,2-(N-acetyl-L-cystein-S-yl)vinyl]-L-cysteine sulfoxide. researchgate.net The formation of these adducts highlights the potential for DCVCS to act as a cross-linking agent. researchgate.net

Analytical Methodologies for S 1,2 Dichlorovinyl L Cysteine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of DCVC analysis, enabling its separation from complex biological mixtures for subsequent quantification and identification. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the analysis of this compound. It is often employed to determine the purity of synthesized this compound and to quantify the compound in various samples. nih.govnih.gov For instance, the purity of this compound synthesized for research purposes has been confirmed to be as high as 98.7% using HPLC analysis. nih.govnih.govnih.gov

HPLC methods can also be adapted to measure the activity of enzymes that metabolize this compound, such as cysteine conjugate β-lyase. One such method involves the derivatization of pyruvic acid, a product of the β-lyase-mediated cleavage of this compound, with o-phenylenediamine. The resulting fluorescent derivative can be separated by isocratic HPLC and detected with high sensitivity, allowing for the determination of enzyme kinetics. nih.gov This assay has proven effective for measuring the biotransformation of this compound. nih.gov

| Parameter | Value/Description | Reference |

| Application | Purity analysis of synthesized this compound | nih.govnih.govnih.gov |

| Purity Achieved | 98.7% | nih.govnih.govnih.gov |

| Indirect Assay | Measurement of cysteine conjugate β-lyase activity | nih.gov |

| Analyte (Indirect) | Pyruvic acid (derivatized with o-phenylenediamine) | nih.gov |

| Detection (Indirect) | Fluorescence | nih.gov |

| Detection Limit (Indirect) | 7.5 pmol of pyruvic acid | nih.gov |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification of this compound and its related metabolites in complex biological samples like serum, urine, and tissue, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govkoreascience.krresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of mass spectrometry.

Researchers have developed robust LC-MS/MS methods to simultaneously measure this compound and other trichloroethylene (B50587) metabolites, including S-(1,2-dichlorovinyl)glutathione (DCVG) and N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound). nih.govkoreascience.kr These methods often involve an initial sample preparation step, such as solid-phase extraction (SPE) for this compound and DCVG, to remove interfering substances from the matrix. nih.govkoreascience.kr Reverse-phase chromatography is commonly used for separation, followed by detection using electrospray ionization (ESI) in positive ion mode. nih.gov

The use of stable isotope-labeled internal standards, such as [¹³C₅,¹⁵N]this compound, is critical for accurate quantification, as it corrects for matrix effects and variations in extraction recovery and instrument response. nih.gov The sensitivity of these methods is remarkable, with limits of detection (LOD) for this compound reported to be as low as 0.001 nmol/ml in serum and 3-30 fmol across various tissues. nih.govresearchgate.netnih.gov

| Parameter | Value/Description | Reference |

| Technique | Reverse Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Sample Types | Serum, Urine, Tissues (Liver, Kidney) | nih.govkoreascience.krresearchgate.net |

| Sample Preparation | Solid Phase Extraction (SPE), Liquid-Liquid Extraction | nih.govresearchgate.net |

| Internal Standard | Stable isotope-labeled this compound (e.g., [¹³C₅,¹⁵N]this compound) | nih.gov |

| Limit of Detection (LOD) | 0.001 nmol/ml (Serum); 3-30 fmol (Tissue) | nih.govresearchgate.netnih.gov |

| Linear Range (Serum) | 0.0001 – 0.5 nmol/ml | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the direct analysis of the non-volatile this compound, Gas Chromatography-Mass Spectrometry (GC-MS) plays a role in the broader analysis of trichloroethylene metabolites. researchgate.net Direct analysis of this compound using GC-MS would require a derivatization step to increase its volatility. However, GC-MS is more frequently applied to the detection of other, more volatile metabolites of trichloroethylene. The development of sensitive LC-MS/MS methods has largely superseded GC-MS for the direct quantification of this compound and its non-volatile conjugates in biological fluids. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural verification of this compound and the identification of its metabolic products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure and assess the purity of synthesized this compound. nih.govnih.govnih.gov Proton (¹H) NMR provides detailed information about the hydrogen atoms in the molecule, confirming the connectivity and stereochemistry of the compound. nih.gov For instance, ¹H NMR can be used to monitor the biochemical effects of this compound administration by analyzing changes in the urinary excretion of endogenous metabolites like citrate (B86180) and succinate (B1194679). nih.gov The periodic confirmation of the this compound stock solution's chemical purity by NMR ensures the reliability of experimental results in toxicological studies. nih.govnih.govnih.gov

| Technique | Application | Findings | Reference |

| ¹H NMR | Structural Confirmation & Purity Assessment | Confirms identity and purity of synthesized this compound stock solutions. | nih.govnih.govnih.gov |

| ¹H NMR Urinalysis | Monitoring Biochemical Effects | Detected increased urinary excretion of citrate and succinate after this compound exposure. | nih.gov |

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for identifying and quantifying this compound and its metabolites. nih.govyoutube.com The process involves ionizing the parent molecule and then fragmenting it to produce a unique pattern of product ions, which serves as a structural fingerprint.

For this compound, tandem mass spectrometry can generate specific product ion spectra from the protonated molecule [M+H]⁺. researchgate.net This fragmentation pattern is crucial for unambiguous identification. A significant metabolite of this compound is its N-acetylated form, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound), which is a urinary metabolite. researchgate.netnih.gov Its identification in urine was a key finding in understanding the metabolic pathway of trichloroethylene. nih.gov

| Technique | Application | Key Metabolites Identified | Reference |

| LC-MS/MS | Identification and Quantification | S-(1,2-dichlorovinyl)glutathione (DCVG), N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound) | nih.govkoreascience.krnih.gov |

| Tandem MS (MS/MS) | Structural Fingerprinting | Generates unique product ion spectra from the [M+H]⁺ precursor ion for identification. | researchgate.net |

| MITSI LC-MS/MS | Enhanced Sensitivity for Halogenated Metabolites | Improved detection of NActhis compound by summing signals from its major isotopologue ion transitions. | researchgate.net |

In Vitro Cellular Assays for Mechanistic Investigations

In vitro models, such as primary cultures of human proximal tubular cells and various cell lines, provide a controlled environment to study the direct effects of this compound on cellular functions. These assays are instrumental in understanding the concentration- and time-dependent toxicological profile of this compound.

Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium when the plasma membrane is damaged. scirp.orgplos.org LDH release assays are a common and reliable method for quantifying cytotoxicity or cell death. scirp.orgplos.org The amount of LDH in the culture supernatant is directly proportional to the number of damaged cells. scirp.org

In studies involving this compound, LDH assays have been used to determine the extent of cell injury in a dose- and time-dependent manner. For instance, in freshly isolated human proximal tubular (hPT) cells, this compound has been shown to cause significant increases in LDH release. researchgate.net Research has indicated that exposure to 1 mM this compound for 2 hours can lead to approximately 60–75% LDH release in these cells. scirp.org This demonstrates a clear cytotoxic effect of this compound on renal cells. In other studies with macrophage-like THP-1 cells, lower concentrations of this compound (1, 5, and 10 µM) did not show significant LDH release, indicating that the cytotoxic threshold can vary between cell types. nih.gov

| Cell Type | This compound Concentration | Exposure Time | LDH Release (% of control) | Reference |

|---|---|---|---|---|

| Human Proximal Tubular (hPT) Cells | 1 mM | 2 hours | ~60-75% | scirp.org |

| Macrophage-like THP-1 Cells | 1, 5, 10 µM | 24 hours | No significant change | nih.gov |

Caspases are a family of proteases that are key mediators of apoptosis, or programmed cell death. nih.govnih.gov Caspase activity assays are used to quantify the activation of these enzymes and thus measure the extent of apoptosis. nih.gov These assays often use a substrate that, when cleaved by an active caspase, produces a luminescent or fluorescent signal. nih.gov

Research on this compound has utilized caspase activity assays to demonstrate its ability to induce apoptosis. In a human extravillous trophoblast cell line (HTR-8/SVneo), this compound was found to significantly stimulate the activity of caspases 3, 7, 8, and 9 after 12 hours of exposure. nih.gov The activation of both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7) suggests that this compound can trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov

| Cell Type | This compound Concentration | Exposure Time | Affected Caspases | Key Finding | Reference |

|---|---|---|---|---|---|

| HTR-8/SVneo | 10-100 µM | 12 hours | Caspase-3, -7, -8, -9 | Significant increase in activity, indicating activation of both intrinsic and extrinsic apoptotic pathways. | nih.gov |

Gene expression analysis techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq) are powerful tools to understand how this compound alters cellular function at the genetic level. RNA-seq provides a comprehensive view of the transcriptome, while qRT-PCR is often used to validate the expression changes of specific genes of interest. nih.gov

RNA sequencing of macrophage-like THP-1 cells co-treated with this compound and lipopolysaccharide (LPS) revealed 1,399 differentially expressed genes compared to cells treated with LPS alone. nih.govfrontiersin.orgresearchgate.net Notably, the expression of tumor necrosis factor (TNF) was significantly downregulated. nih.govfrontiersin.orgresearchgate.net Pathway analysis showed that this compound suppressed pathways related to the acute inflammatory response. nih.gov In another study using the HTR-8/SVneo placental cell line, RNA sequencing identified the activation of the eIF2α/ATF4 integrated stress response pathway upon this compound exposure. frontiersin.org

Quantitative RT-PCR has been used to validate the findings from broader screening methods. In a study on HTR-8/SVneo cells, qRT-PCR confirmed the upregulation of several genes involved in apoptosis following this compound treatment. For example, after a 24-hour treatment with 100 µM this compound, the mRNA expression of HRK, BAK1, and BCL2A1 was significantly increased. nih.gov

| Technique | Cell Type | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| RNA Sequencing | Macrophage-like THP-1 Cells | 5 µM this compound + LPS | 1,399 differentially expressed genes; downregulation of TNF and inflammatory response pathways. | nih.govfrontiersin.orgresearchgate.net |

| RNA Sequencing | HTR-8/SVneo Cells | This compound | Activation of the eIF2α/ATF4 integrated stress response pathway. | frontiersin.org |

| qRT-PCR | HTR-8/SVneo Cells | 100 µM this compound for 24h | Upregulation of apoptosis-related genes: HRK (19.4-fold), BAK1 (1.4-fold), BCL2A1 (8.0-fold). | nih.gov |

Targeted metabolomics is an analytical approach focused on the measurement of a specific group of metabolites, often related to a particular metabolic pathway. This technique can provide insights into how a toxicant like this compound disrupts cellular metabolism.

Studies using targeted metabolomics have shown that this compound alters metabolic pathways in various cell types. In Fischer 344 rats, urinalysis using high-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy revealed that this compound administration led to increased excretion of the tricarboxylic acid (TCA) cycle intermediates citrate and succinate, indicating a disruption in energy metabolism. nih.gov

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage. Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation. researchgate.net The MDA assay, often involving its reaction with thiobarbituric acid (TBA), is a common method to quantify the extent of lipid peroxidation. scirp.org

In the context of this compound research, the MDA assay has been used to demonstrate that this compound induces oxidative stress. A study on the HTR-8/SVneo placental cell line showed that this compound treatment led to a concentration-dependent increase in lipid peroxidation, as measured by MDA levels. nih.gov This finding suggests that oxidative damage is a key mechanism of this compound-induced toxicity.

| Cell Type | This compound Concentration | Key Finding | Reference |

|---|---|---|---|

| HTR-8/SVneo | Concentration-dependent | Increased lipid peroxidation as measured by malondialdehyde (MDA) levels. | nih.gov |

Techniques for Assessing DNA Damage and Integrity (e.g., Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells. nih.govabcam.com In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," and the intensity of this tail relative to the head is proportional to the amount of DNA damage. nih.govabcam.com

The Comet assay has been employed to evaluate the genotoxicity of this compound. In a study using rat kidney proximal tubule cells, the assay was used to assess DNA breakage. While the parent compound trichloroethylene showed a negative response, there was limited evidence of DNA damage in a small number of animals at a high dose of this compound (10 mg/kg) at a 2-hour sampling time. However, this was not considered sufficient to indicate a positive genotoxic response in this particular assay.

Methods for Evaluating Protein Adduction and Covalent Binding of S-(1,2-Dichlorovinyl)-L-cysteine

The investigation into the mechanisms of S-(1,2-Dichlorovinyl)-L-cysteine (this compound) relies heavily on analytical techniques capable of identifying and quantifying its covalent binding to cellular proteins. The formation of these protein adducts is a critical event, and various methodologies are employed to characterize this process. These methods range from direct detection and quantification using radiolabeled compounds to sophisticated structural analysis and immunological detection.

Radiolabeling for Quantification of Covalent Binding

Radiolabeling studies are a fundamental approach for tracking the fate of this compound and quantifying its binding to macromolecules. By using isotopically labeled this compound, typically with Sulfur-35 (³⁵S), researchers can directly measure the extent of covalent adduction to proteins and other cellular components.

A key study characterized the rate-limiting steps in the activation of toxic cysteine conjugates using ³⁵S-labeled this compound and its N-acetylated counterpart, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC), in isolated rat kidney proximal tubules. nih.gov The results demonstrated that the covalent binding of radiolabel to cellular macromolecules was significantly higher for [³⁵S]this compound compared to NAC-[³⁵S]this compound. nih.gov This finding suggests that this compound is rapidly metabolized and activated following transport into the cell, whereas the activation of NAC-DCVC is limited by a slower deacetylation step. nih.gov

Interactive Table 1: Covalent Binding of ³⁵S-labeled this compound vs. NAC-DCVC in Rat Kidney Proximal Tubules

| Compound | Covalent Binding to Macromolecules | Implication |

| [³⁵S]this compound | High | Rapid metabolism and activation post-transport. nih.gov |

| NAC-[³⁵S]this compound | Low | Slower activation, dependent on deacetylation rate. nih.gov |

Mass Spectrometry for Adduct Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the identification and structural characterization of protein adducts. nih.gov It offers high sensitivity and accuracy, enabling the determination of the modified protein and the specific amino acid residue to which the reactive metabolite has bound. biorxiv.orgsfrbm.org Methodologies are broadly categorized into "bottom-up" and "top-down" approaches.

Bottom-up proteomics involves the enzymatic digestion (e.g., with trypsin) of adducted proteins into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is widely used to pinpoint the exact site of modification on a protein.

In research relevant to this compound, LC/MS has been used to characterize the reaction products of its reactive metabolite, S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), with nucleophilic amino acids like N-acetyl-L-cysteine. researchgate.net These studies identified the formation of multiple mono- and di-adducts, suggesting that DCVCS may act as a cross-linking agent. researchgate.net Furthermore, to facilitate the identification of protein targets, a biotin-tagged version of DCVCS (NB-DCVCS) was synthesized to characterize covalent binding to kidney proteins. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of chemical compounds, including xenobiotic-protein adducts. nih.govnih.govmdpi.com In the context of this compound research, NMR has been employed for two primary purposes:

Structural Confirmation of Adducts : High-resolution ¹H NMR was used alongside mass spectrometry to definitively characterize the structure of adducts formed between DCVCS and N-acetyl-L-cysteine. researchgate.net

Purity and Identity Verification : Researchers have used NMR to verify the chemical identity and purity of synthesized this compound used in their experimental models, ensuring the reliability of the toxicological findings. nih.govnih.gov

Immunochemical Methods: Western Blotting and Immunohistochemistry

Immunochemical techniques, such as Western blotting and immunohistochemistry, are used to detect and visualize specific protein adducts in complex biological samples. youtube.comresearchgate.netptglab.com These methods rely on the generation of antibodies that can specifically recognize the this compound-protein adduct.

Western Blotting : This technique is used to identify specific adducted proteins that have been separated by size using gel electrophoresis. youtube.comresearchgate.netnih.gov After transferring the proteins to a membrane, an antibody specific to the this compound adduct is used for detection. escholarship.org This can confirm the modification of a specific target protein and provide semi-quantitative data on its abundance. youtube.comresearchgate.net The use of biotin-tagged this compound metabolites can also leverage Western blotting by using streptavidin conjugates for detection, bypassing the need for a specific antibody against the adduct itself. researchgate.net

Immunohistochemistry (IHC) : IHC applies the same antibody-based detection principle to tissue sections, allowing for the visualization of the spatial distribution of this compound-protein adducts within specific cells and tissues. This can help identify the primary target cells and subcellular compartments for this compound adduction.

Biochemical Assays as Indirect Measures of Protein Adduction

While not directly measuring protein adducts, various biochemical assays are used to assess the functional consequences of covalent binding, providing indirect evidence of protein modification. In studies involving this compound, researchers have measured changes in key cellular health indicators following exposure.

For instance, in an in vitro model of cataractogenesis, exposure of rat lenses to this compound resulted in concentration-dependent decreases in lenticular adenosine (B11128) 5'-triphosphate (ATP) content, mitochondrial function (as measured by MTT reduction), and glutathione (B108866) (GSH) content. nih.gov Similarly, studies in renal cells have shown that this compound-induced events are preceded by the oxidation of mitochondrial pyridine (B92270) nucleotides, leading to the modification of mitochondrial membrane proteins. nih.gov These functional impairments are considered to be downstream consequences of the covalent modification of critical enzymes and structural proteins involved in cellular energy metabolism and redox homeostasis.

Interactive Table 2: Biochemical Effects of this compound Exposure in Rat Lens Organ Culture

| Parameter Measured | Effect of 1 mM this compound (24 hr) | Implied Consequence of Protein Adduction |

| ATP Content | -77% | Impairment of energy metabolism. nih.gov |

| Mitochondrial MTT Reduction | -40% | Mitochondrial dysfunction. nih.gov |

| Glutathione (GSH) Content | -19% | Disruption of antioxidant defense. nih.gov |

Research Models and Comparative Studies of S 1,2 Dichlorovinyl L Cysteine

In Vitro Cell Culture Models

In vitro cell culture systems are fundamental tools for investigating the cytotoxic effects of DCVC, allowing for controlled studies on specific cell types and pathways without the complexities of a whole-organism system.

Primary Cultures of Human Proximal Tubular (hPT) Cells

Primary cultures of human proximal tubular (hPT) cells are a highly relevant model for studying this compound-induced nephrotoxicity, as the proximal tubule is the primary target of this compound in the kidney. nih.gov Research using hPT cells has provided detailed insights into the dose- and time-dependent effects of this compound.

Studies on hPT cells have demonstrated that this compound induces distinct modes of cell death depending on the concentration and duration of exposure. Apoptosis, or programmed cell death, is observed at lower concentrations (as low as 10 µM) and earlier time points (as early as 2 hours). nih.gov In contrast, necrosis, a form of cell injury resulting in the premature death of cells in living tissue by autolysis, becomes the dominant mechanism at higher concentrations (≥100 µM) and after longer incubation periods (≥24 hours). nih.gov Morphological changes, such as cell elongation and the formation of intracellular vesicles and apoptotic bodies, are also observed. nih.gov

Mitochondrial dysfunction is a key event in this compound-induced toxicity in hPT cells. nih.gov The compound is known to inhibit mitochondrial function, and this inhibition is considered an obligatory step in the cytotoxic process. nih.gov Interestingly, at very low concentrations (10 µM for 24 hours), this compound has been shown to stimulate cell proliferation, suggesting a complex, dose-dependent cellular response. nih.govnih.gov Furthermore, studies have shown that the metabolism of this compound by flavin-containing monooxygenase (FMO) to its sulfoxide (B87167) (DCVCS) plays a significant role in the resulting renal injury, with DCVCS also inducing both apoptosis and necrosis. nih.govnih.gov

Exposure of hPT cells to sub-cytotoxic concentrations of this compound leads to changes in gene expression. At 0.1 µM this compound, genes such as adenosine (B11128) kinase and a zinc finger protein were upregulated. At 1 µM this compound, genes like N-acetyltransferase 8 showed decreased expression. These findings suggest potential molecular markers for TCE exposure and its effects in the human kidney. nih.gov

Table 1: Effects of S-(1,2-Dichlorovinyl)-L-cysteine on Primary Human Proximal Tubular (hPT) Cells

| Endpoint | Observation | Concentration/Time | Citation |

|---|---|---|---|

| Cell Death | Apoptosis observed as the primary response. | Low concentrations (10 µM), early time points (2 h). | nih.gov |

| Cell Death | Necrosis (indicated by LDH release) becomes significant. | High concentrations (≥100 µM), later time points (≥24 h). | nih.gov |

| Mitochondrial Function | Dysfunction identified as an early and obligatory step in cytotoxicity. | Multiple concentrations. | nih.gov |

| Cell Proliferation | Enhanced cell proliferation and DNA synthesis observed. | Low concentrations (e.g., 10 µM) at 4 h. | nih.gov |

| Gene Expression | Alterations in genes related to stress, apoptosis, and metabolism. | Sub-cytotoxic concentrations (0.1 µM and 1 µM) for 10 days. | nih.gov |

| Metabolism | Metabolism to this compound sulfoxide (DCVCS) by FMO contributes to toxicity. | N/A | nih.govnih.gov |

Renal Cell Lines (e.g., RPTEC/TERT1 cells)

Immortalized renal cell lines offer a more readily available and reproducible alternative to primary cells for toxicological screening. The RPTEC/TERT1 cell line, derived from human renal proximal tubular epithelial cells immortalized with hTERT, maintains many characteristics of primary cells, including the formation of polarized monolayers with tight junctions and microvilli, making it a valuable model for nephrotoxicity studies. nih.govepa.gov

While specific studies on the effects of this compound on RPTEC/TERT1 cells are not extensively documented in the searched literature, research using other renal cell lines, such as the porcine proximal tubular cell line LLC-PK1, has been crucial. Studies with LLC-PK1 cells have shown that this compound is potently cytotoxic. nih.gov Long-term exposure to low, non-cytotoxic concentrations of this compound (1 and 5 µM for 7 weeks) induced stable dedifferentiation in LLC-PK1 cells, characterized by a loss of normal cell morphology and function, including impaired glucose uptake and dome formation. nih.gov

Mechanistically, this compound-induced apoptosis in LLC-PK1 cells involves the mitochondrial pathway. Key events include a decrease in the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3. This process is dependent on the metabolic activation of this compound by cysteine-conjugate β-lyase. nih.gov Furthermore, this compound exposure leads to DNA damage and the increased expression of proto-oncogenes like c-fos and c-myc, which are associated with cell growth and proliferation. nih.gov

Table 2: Effects of S-(1,2-Dichlorovinyl)-L-cysteine on LLC-PK1 Renal Cells

| Endpoint | Observation | Concentration/Time | Citation |

|---|---|---|---|

| Cell Differentiation | Induction of stable morphological and biochemical dedifferentiation. | 1 and 5 µM for 7 weeks. | nih.gov |

| Apoptosis Pathway | Mitochondrial release of cytochrome c and activation of caspase-3. | N/A | nih.gov |

| Gene Expression | Time-dependent increase in c-fos and c-myc proto-oncogene expression. | Up to 500 µM. | nih.gov |

| Cellular Function | Severely impaired glucose uptake, ammonia (B1221849) production, and dome formation. | Following 7 weeks exposure to 1 and 5 µM. | nih.gov |

Macrophage Cell Lines (e.g., THP-1 cells)

To understand the immunomodulatory effects of this compound, researchers utilize macrophage cell lines. The human monocytic cell line THP-1 can be differentiated into macrophage-like cells and serves as a model to study inflammatory responses. news-medical.net

Research has demonstrated that this compound can suppress inflammatory responses in macrophages. news-medical.netdls.com In THP-1 cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, co-treatment with this compound (1, 5, and 10 µM) significantly inhibited the release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). news-medical.netthermofisher.com

Transcriptomic analysis using RNA sequencing revealed that this compound down-regulates critical inflammation-related pathways. In THP-1 cells treated with both LPS and 5 µM this compound, 1,399 genes were differentially expressed compared to cells treated with LPS alone. Pathways significantly downregulated by this compound included "acute inflammatory response," "production of molecular mediator of immune response," and "phagocytosis." news-medical.netthermofisher.com These findings indicate that this compound has potent immunosuppressive effects, which could have implications for immune function in exposed individuals. news-medical.net

Table 3: Effects of S-(1,2-Dichlorovinyl)-L-cysteine on THP-1 Macrophage-Like Cells

| Condition | Endpoint | Observation | Concentration | Citation |

|---|---|---|---|---|

| LPS-stimulated cells | Cytokine Release | Inhibited release of IL-1β, IL-6, and TNF-α. | 1, 5, and 10 µM. | news-medical.netthermofisher.com |

| LPS-stimulated cells | Gene Expression | 1,399 differentially expressed genes. TNF expression showed a log2 fold change of -3.5. | 5 µM. | news-medical.net |

| LPS-stimulated cells | Biological Pathways | Downregulation of "acute inflammatory response" and "phagocytosis" pathways. | 5 µM. | news-medical.netthermofisher.com |

Placental Cell Lines (e.g., HTR-8/SVneo human trophoblast cell line)

Given the association between TCE exposure and adverse birth outcomes, placental cell lines are used to investigate the effects of this compound on placental function. The HTR-8/SVneo cell line, an immortalized human extravillous trophoblast line from a first-trimester placenta, is a key model in this area.

Studies show that this compound induces cytotoxicity in HTR-8/SVneo cells in a time- and concentration-dependent manner. A significant decrease in the live-to-dead cell ratio was observed with 20 µM this compound after 24 hours and with 10 µM this compound after 48 hours. Mechanistically, this compound causes mitochondrial dysfunction in these cells, evidenced by a decreased mitochondrial membrane potential. This mitochondrial disruption is a critical aspect of this compound's toxicity in placental cells.

This compound also stimulates oxidative stress, leading to an increase in reactive oxygen species (ROS). This increase in ROS is linked to a rise in the expression and release of the pro-inflammatory cytokine IL-6. Furthermore, this compound perturbs cellular energy metabolism, causing disruptions in glucose metabolism and forcing the cells to rely on compensatory pathways involving glycerol, lipids, and amino acids to maintain adequate ATP levels. Similar metabolic disruptions, including decreases in oleic acid and aspartate, were observed in the BeWo trophoblastic cell line, another placental model, during syncytialization.

Table 4: Effects of S-(1,2-Dichlorovinyl)-L-cysteine on HTR-8/SVneo Placental Cells

| Endpoint | Observation | Concentration/Time | Citation |

|---|---|---|---|

| Cytotoxicity | Decreased live-to-dead cell ratio. | 10 µM (48 h), 20 µM (24 h). | |

| Mitochondrial Function | Decreased mitochondrial membrane potential. | 5, 10, and 20 µM at 5, 10, and 24 h. | |

| Inflammation | Increased ROS generation and IL-6 release. | 10 and 20 µM. | |

| Energy Metabolism | Perturbations in glucose metabolism and compensatory use of lipids and amino acids. | 5-20 µM for 6 or 12 h. |

Isolated Organelles and Subcellular Fractions

To pinpoint the precise intracellular targets of this compound, studies are conducted on isolated organelles, particularly mitochondria. Research using mitochondria isolated from rat kidneys has been instrumental in confirming their role as a primary target of this compound toxicity. nih.gov

In isolated kidney mitochondria, this compound is a potent inhibitor of cellular respiration. nih.gov Its bioactivation is linked to a cascade of events starting within the mitochondria, including the increased oxidation of mitochondrial pyridine (B92270) nucleotides, which leads to the release of mitochondrial Ca2+. This disruption of calcium homeostasis is a critical event that precedes DNA fragmentation and, ultimately, cell death. Studies using mitochondria isolated from rat liver have also been performed to understand the metabolism of this compound within this specific organelle. These subcellular fractionation studies provide direct evidence of the compound's interaction with mitochondrial components, independent of other cellular processes.

Hepatocyte Models (Suspension, 2-D Culture, Micropatterned Coculture)

Hepatocyte models are critical for studying the metabolism of xenobiotics, as the liver is the primary site of biotransformation. Various in vitro hepatocyte systems exist, each with unique characteristics.

Hepatocyte Suspensions: Freshly isolated or cryopreserved hepatocytes in suspension are used for short-term metabolism and toxicity studies to predict in vivo clearance. nih.gov

2-D Cultures: Traditional two-dimensional (2-D) monolayer cultures of hepatocytes, while easy to use, often suffer from the rapid loss of liver-specific functions, including the activity of drug-metabolizing enzymes. thermofisher.com

Micropatterned Cocultures: To overcome the limitations of 2-D models, micropatterned cocultures have been developed. These systems involve culturing hepatocytes with other cell types, such as fibroblasts, in a specific architecture that promotes cell-cell interactions and helps maintain the hepatocytes' differentiated phenotype and metabolic competence for extended periods. nih.gov This model has shown high performance in predicting the major in vivo metabolites of various drugs. nih.gov

While these advanced hepatocyte models are widely used in toxicology, specific research findings on the metabolism or toxicity of S-(1,2-Dichlorovinyl)-L-cysteine using hepatocyte suspension, 2-D culture, or micropatterned coculture systems were not prominently identified in the conducted literature search. In vivo studies have noted a lack of significant pathological changes in the liver following chronic this compound administration in mice, suggesting the kidney is the primary target organ. thermofisher.com

In Vivo Animal Models for Mechanistic Research

The study of S-(1,2-Dichlorovinyl)-L-cysteine (this compound) in living organisms is crucial for understanding its toxic effects. Various animal models have been employed to investigate the mechanisms by which this compound causes harm, particularly to the kidneys.

Rats and mice are the most frequently used animals in this compound research. Studies have consistently shown that this compound is acutely toxic to the kidneys in these rodents. oup.com The administration of this compound to rats and mice leads to renal failure, followed by a process of repair and regeneration of the kidney tubules. oup.com In mice, this compound has also been found to induce severe acute pancreatitis. nii.ac.jp Chronic exposure to this compound in the drinking water of Swiss-Webster mice resulted in significant kidney injury, including cellular abnormalities, tubular atrophy, and interstitial fibrosis. nih.gov This research highlights the kidney as a primary target of chronic this compound toxicity. nih.gov

Research on this compound has also been conducted in other mammals, such as rabbits and dogs, to a lesser extent. In New Zealand White rabbits, this compound administration was shown to cause significant kidney damage, evidenced by a dramatic increase in urinary protein and elevated serum creatinine (B1669602) levels. nih.gov Studies using rabbit renal cortical slices have helped to detail the sequence of toxic events, including rapid uptake of this compound, mitochondrial damage, and cell injury. nih.gov While information on dogs is more limited, they are known to be susceptible to the acute toxicity of this compound. researchgate.netnih.gov

The genetic background of an animal can significantly influence its response to this compound. Studies have revealed variability in the toxic effects of this compound among different strains of mice. frontiersin.orgnih.govmdpi.commdpi.com For instance, BALB/c mice are known to be more prone to anxiety-like behaviors and may respond differently to substances affecting the nervous system compared to other strains like Swiss Webster or C57BL/6. frontiersin.org Such strain-specific differences are often attributed to variations in the genes that control metabolism and other physiological processes. nih.gov These differences underscore the importance of selecting appropriate animal strains for research and considering genetic factors when interpreting results.

Inter-Species Extrapolation and Mechanistic Differences

Translating research findings from animals to humans is a significant challenge in toxicology. wellbeingintlstudiesrepository.orglovelacebiomedical.orgnih.gov While all mammals share basic physiological similarities, there are crucial differences in how they absorb, distribute, metabolize, and excrete chemical compounds. nih.gov These differences can lead to variations in toxicity between species. nih.govnih.gov

For this compound, a key metabolic step leading to toxicity is its activation by the enzyme β-lyase. The activity of this enzyme can differ between species, potentially affecting their susceptibility to this compound-induced kidney damage. For example, the metabolic activation of this compound to its toxic form, chlorothioketene, has been shown to be much faster in rats than in humans. cdc.gov Furthermore, rats excrete significantly more of the detoxified metabolite of trichloroethylene (B50587) (a parent compound of this compound), N-acetyl-DCVC, than humans, indicating quantitative differences in this metabolic pathway. cdc.gov Studies using freshly isolated human kidney cells have shown that this compound is highly toxic, but that an inhibitor of β-lyase did not protect the cells, in contrast to what is seen in rat kidney cells. oup.com This suggests that there may be important mechanistic differences in this compound toxicity between rats and humans. oup.com

Comparative Analysis with Structurally Related Mercapturic Acids and Metabolites

Comparing the toxicity of this compound with its metabolites and other structurally similar compounds provides valuable information about how chemical structure relates to toxic activity. Mercapturic acids are products of a detoxification pathway in the body, where harmful electrophilic compounds are conjugated with glutathione (B108866) and eventually excreted in the urine as N-acetyl-L-cysteine conjugates. nih.govnih.gov

N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC) is the mercapturic acid derived from this compound. In rabbit renal slices, N-acetyl-DCVC was found to cause toxicity similar to this compound. nih.gov However, it is transported into kidney cells by a different mechanism than this compound. nih.gov While N-acetyl-DCVC is a detoxified metabolite, it can be deacetylated back to the more toxic this compound. nih.gov

Comparative studies with other cysteine conjugates have also been informative. For example, a study in Fischer 344 rats compared the effects of this compound with S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC). nih.gov While both compounds are structurally similar, DCVHC produced more severe kidney damage than this compound at the doses tested. nih.gov This type of comparative analysis helps to identify the specific chemical features that are most important for the toxicity of this class of compounds.

Emerging Research Areas and Future Directions in S 1,2 Dichlorovinyl L Cysteine Studies

Elucidation of Remaining Uncharacterized Metabolic Pathways

One such pathway is the flavin-containing monooxygenase 3 (FMO3)-mediated oxidation of DCVC, which results in the formation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS). nih.gov DCVCS has been shown to be a more potent nephrotoxicant than its parent compound, this compound. nih.gov Further research is needed to fully characterize the enzymes involved in DCVCS formation and detoxification, its tissue-specific production, and its unique reactive intermediates. Understanding the interplay between the β-lyase and FMO pathways is a key area for future investigation.

Additionally, studies have identified novel metabolites, such as N-γ-glutamyl-S-(dichlorovinyl)-L-cysteine, suggesting that other enzymatic processes are involved in the biotransformation of this compound. The enzymes responsible for these transformations and the biological activities of these novel metabolites are yet to be fully elucidated. A comprehensive mapping of all this compound metabolic pathways will provide a more complete picture of its bioactivation and potential for detoxification.

Advanced Structural-Activity Relationship Modeling for Mechanistic Prediction

Computational toxicology and structural-activity relationship (SAR) modeling offer powerful tools to predict the toxicity of this compound analogs and to understand the structural determinants of its reactivity. While SAR studies for many classes of toxicants are well-established, this area remains underdeveloped for halogenated vinyl cysteine conjugates.

Future research should focus on developing robust quantitative structure-activity relationship (QSAR) models for a series of this compound analogs. These models can help identify the key molecular features that govern the interaction of these compounds with metabolizing enzymes and cellular targets. By systematically modifying the structure of this compound and correlating these changes with toxicological endpoints, researchers can build predictive models to assess the risk of related, uncharacterized compounds.

Such computational models can also provide insights into the reaction mechanisms of this compound and its metabolites with biological macromolecules. For instance, modeling the binding affinity of this compound analogs to the active site of β-lyase or FMO3 could predict their bioactivation potential. This approach can accelerate the screening of potentially toxic compounds and reduce the reliance on animal testing.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

The advent of "omics" technologies provides an unprecedented opportunity to gain a systems-level understanding of the cellular response to this compound. Transcriptomics and proteomics can reveal global changes in gene and protein expression, offering a comprehensive view of the pathways perturbed by this toxicant.

Transcriptomic analyses have already shown that this compound exposure leads to the dysregulation of pathways involved in inflammatory responses and immune cell function. For example, in macrophage-like cell models, this compound has been shown to inhibit lipopolysaccharide-induced inflammation pathways. nih.gov Future studies should expand on this by examining the transcriptomic changes in different renal cell types and at various time points following exposure to build a dynamic map of the cellular response.

Proteomics studies have begun to identify specific protein targets of this compound and its reactive metabolites. Phosphotyrosine proteomics revealed that this compound-induced apoptosis in renal cells is preceded by changes in the tyrosine phosphorylation status of a subset of proteins. Future proteomics research should aim to create a comprehensive inventory of proteins that are covalently modified by this compound metabolites. This will help to identify critical cellular targets and to understand how their modification leads to cellular dysfunction.

Development of Novel Research Tools and Probes (e.g., Biotin-tagged Analogs)

A significant challenge in studying the molecular mechanisms of reactive compounds like this compound is the detection and identification of their cellular targets. The development of novel chemical probes is a critical step towards overcoming this hurdle.

One promising approach is the use of biotin-tagged analogs of this compound or its metabolites. Recently, N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (NB-DCVCS) has been synthesized and characterized as a potential tool to study the covalent binding of the highly reactive DCVCS to kidney proteins. nih.gov This probe has been shown to bind to multiple kidney proteins and competes with the untagged DCVCS for the same binding sites, suggesting its utility in identifying protein targets. nih.gov

Future work in this area should focus on the synthesis and application of a broader range of chemical probes. These could include fluorescently tagged this compound analogs for cellular imaging studies or probes with different reactive moieties to trap specific types of cellular nucleophiles. These tools will be invaluable for visualizing the subcellular localization of this compound and for isolating and identifying its adducted proteins and other macromolecules.

| Probe Name | Parent Compound | Tag | Investigated Application | Reference |

| N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (NB-DCVCS) | S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide (DCVCS) | Biotin | Identification of protein targets of DCVCS | nih.gov |

Investigation of Under-explored Cellular Targets and Pathways

While mitochondria have long been recognized as a primary target of this compound, there is a growing realization that other cellular organelles and signaling pathways may also be significantly affected. A broader investigation into these under-explored targets is necessary for a complete understanding of this compound-induced cytotoxicity.

Recent studies suggest that this compound can impact pathways beyond those directly related to mitochondrial function, including inflammatory and immune responses. nih.gov The specific molecular interactions that lead to these effects are not yet fully understood. Future research should aim to identify the direct targets of this compound within these pathways and to elucidate the downstream consequences of their modification.

Furthermore, the effects of this compound on other cellular compartments, such as the endoplasmic reticulum and the lysosome, are largely unknown. Investigating potential disruptions in processes like protein folding, calcium homeostasis, and autophagy could reveal novel mechanisms of this compound toxicity. A more holistic view of the cellular targets of this compound will provide a more accurate and comprehensive model of its toxic action.

Exploration of Epigenetic Modifications Induced by S-(1,2-Dichlorovinyl)-L-cysteine

Epigenetic modifications, such as DNA methylation and histone modifications, are increasingly recognized as important mechanisms through which environmental chemicals can exert their toxic effects. aph.gov.aunih.gov These modifications can lead to heritable changes in gene expression without altering the DNA sequence itself. The potential for this compound to induce epigenetic changes is a largely unexplored but potentially significant area of research.

Future studies should investigate whether exposure to this compound leads to alterations in global or gene-specific DNA methylation patterns in target cells. nih.gov Similarly, examining changes in histone modifications, such as acetylation and methylation, could reveal another layer of regulatory control affected by this toxicant. nih.govnih.gov Identifying specific epigenetic marks that are altered by this compound could provide new biomarkers of exposure and effect.

Understanding the epigenetic consequences of this compound exposure is also important for assessing its potential for long-term health effects, including developmental toxicity and carcinogenicity. Investigating whether this compound-induced epigenetic changes are heritable could have significant implications for risk assessment.

Refinement of In Vitro Human-Relevant Models for Enhanced Mechanistic Fidelity

The development of more physiologically relevant in vitro models is crucial for improving the prediction of human toxicity and for reducing the reliance on animal testing. uu.nl Traditional 2D cell cultures often fail to recapitulate the complex architecture and function of human tissues. nih.gov

The emergence of 3D organoid and microphysiological systems, such as "kidney-on-a-chip," offers exciting new possibilities for studying this compound nephrotoxicity with greater human relevance. zju.edu.cnmdpi.com These models can better mimic the tubular structure, cell-cell interactions, and fluid flow dynamics of the human kidney, providing a more accurate context for assessing toxic responses. researchgate.net

Future research should focus on the continued development and validation of these advanced in vitro models for this compound research. This includes establishing human pluripotent stem cell-derived kidney organoids that can be used for personalized toxicity screening. zju.edu.cn The integration of these models with high-content imaging and analysis will enable more sophisticated and higher-throughput screening of this compound and related compounds. zju.edu.cn

| Model Type | Key Features | Potential Application in this compound Research |

| 3D Kidney Organoids | Self-assembling structures with multiple renal cell types. | High-throughput nephrotoxicity screening, personalized medicine. |

| Kidney-on-a-Chip | Microfluidic device that mimics the structure and function of the nephron. | Studying the role of shear stress and transport in this compound toxicity. |

Q & A

Q. What are the primary metabolic pathways of DCVC in mammalian systems, and how do they influence its nephrotoxicity?

this compound undergoes three major metabolic pathways:

- β-Lyase-mediated β-elimination : Generates reactive intermediates like chlorothioketene, which alkylate cellular proteins and DNA, contributing to cytotoxicity and genotoxicity .

- Flavin-containing monooxygenase 3 (FMO3)-mediated oxidation : Forms S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a more potent nephrotoxicant that covalently binds to renal proteins .

- N-Acetylation : Produces N-acetyl-DCVC, which is excreted but can be reactivated by cytochrome P450 3A1/2 to form sulfoxides with nephrotoxic potential . Methodological Insight: Use HPLC and mass spectrometry to track metabolites in rat kidney cytosol or human proximal tubular cells .

Q. How does this compound induce mitochondrial dysfunction in renal proximal tubular cells?

this compound disrupts mitochondrial energy metabolism by:

- Inhibiting 2-oxoacid dehydrogenases , critical enzymes in the Krebs cycle, via covalent modification .

- Depleting glutathione (GSH), leading to oxidative stress and impaired redox balance .

- Inducing apoptosis through cytochrome c release and caspase-3 activation . Methodological Insight: Measure mitochondrial membrane potential (ΔΨm) using fluorescent probes (e.g., JC-1) and assess ATP levels in isolated rat kidney cells .

Advanced Research Questions

Q. What experimental models are used to study this compound's covalent binding to renal proteins, and how do they address specificity?

- Biotin-tagged DCVCS (NB-DCVCS) : Synthesized to track covalent adduct formation. Incubate NB-DCVCS (312.5 nM–5 µM) with rat kidney cytosol, followed by immunoblotting with anti-biotin antibodies to identify modified proteins (e.g., glutathione reductase, malate dehydrogenase) .

- Competitive binding assays : Pre-incubate kidney cytosol with unlabeled DCVCS (10–100 µM) to confirm binding site specificity via signal reduction in immunoblots .

- In vivo rat models : Administer radiolabeled [¹⁴C]-DCVC and correlate tissue-binding levels with histopathological damage .

Q. How do stereoisomeric forms of this compound influence its cytotoxic effects in vitro?

- Cis- vs. trans-regioisomers : Cis-DCVC exhibits higher cytotoxicity in human renal proximal tubular cells (RPTEC/TERT1) due to enhanced metabolic activation and protein adduct formation .

- D-isomer vs. L-isomer : The L-isomer is selectively toxic to renal cells, as shown in rabbit renal slices, due to stereospecific uptake and metabolism . Methodological Insight: Use chiral HPLC to separate isomers and compare LC₅₀ values in cytotoxicity assays (e.g., lactate dehydrogenase release) .

Q. What factors contribute to interindividual variability in this compound-induced nephrotoxicity?

- Polymorphisms in FMO3 and β-lyase : Altered enzyme activity affects DCVCS and chlorothioketene production, respectively .

- Species differences : Rats show higher renal β-lyase activity than humans, complicating extrapolation of toxicological data .

- Cellular repair mechanisms : Proliferation of vimentin-positive tubular cells post-DCVC exposure may mitigate damage in vivo but is absent in vitro . Methodological Insight: Perform genotyping for FMO3 variants and compare metabolite profiles in human vs. rat kidney microsomes .

Addressing Data Contradictions

Q. Why do studies report conflicting results on the role of oxidative stress vs. direct protein alkylation in this compound toxicity?

- Temporal factors : Early toxicity (1–3 hr) correlates with protein adducts (e.g., PP2A inhibition), while oxidative stress markers (e.g., lipid peroxidation) peak later (>6 hr) .

- Model systems : Isolated mitochondria show direct inhibition of dehydrogenases, whereas intact cells exhibit GSH depletion and ROS accumulation . Methodological Insight: Use time-course experiments with inhibitors (e.g., GSH synthesis blockers) to dissect mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.